molecular formula C16H12FN3O B1361160 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide CAS No. 524036-16-6

2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide

Cat. No. B1361160
M. Wt: 281.28 g/mol
InChI Key: WPILZFUGFHJNCY-UHFFFAOYSA-N
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Description

“2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide” is a compound with the CAS Number: 524036-16-6 . It has a molecular weight of 281.29 and its IUPAC name is 2-amino-N-(4-fluorophenyl)-3-quinolinecarboxamide .


Synthesis Analysis

Quinoline, the core structure of this compound, has been synthesized using various protocols reported in the literature . Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide” consists of a quinoline ring attached to a fluorophenyl group and an amide group . The InChI code for this compound is 1S/C16H12FN3O/c17-11-5-7-12(8-6-11)19-16(21)13-9-10-3-1-2-4-14(10)20-15(13)18/h1-9H,(H2,18,20)(H,19,21) .


Chemical Reactions Analysis

Quinoline derivatives, including “2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide”, have been synthesized using various chemical reactions . The specific chemical reactions involved in the synthesis of “2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide” are not mentioned in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide” include a molecular weight of 281.29 .

Scientific Research Applications

Radioligand Development

  • Quinoline-2-carboxamide derivatives, including those similar to 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide, have been investigated for their potential as radioligands in positron emission tomography (PET). These compounds have shown high specific binding to peripheral benzodiazepine type receptors (PBR) in various organs (Matarrese et al., 2001).

Anticancer Activity

  • Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, which are structurally related to 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide, have demonstrated significant anticancer activity. These compounds were synthesized using microwave irradiation and showed potent effects against various carcinoma cell lines (Bhatt et al., 2015).

Amylolytic Agents

  • Fluorine bearing quinoline-4-carboxylic acids, closely related to the compound , have been synthesized and tested as amylolytic agents against Aspergillus fungi (Makki et al., 2012).

Dual c-Met/VEGFR2 Inhibitors

  • N-(4-(6,7-Disubstituted-quinolin-4-yloxy)-3-fluorophenyl)-2-oxo-3-phenylimidazolidine-1-carboxamides, which are structurally related to the compound , have been identified as potent dual inhibitors of c-Met and VEGFR2 tyrosine kinases. These compounds have shown high efficacy in vivo in human tumor xenograft models in mice (Mannion et al., 2009).

Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase

  • 3-Quinoline carboxamides, similar to 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide, have been optimized as selective inhibitors of ATM kinase. These compounds have shown potential efficacy in combination with DNA strand break-inducing agents in disease-relevant models (Degorce et al., 2016).

Photophysical Properties

  • Studies have been conducted on quinoline derivatives for their photophysical properties. These studies focus on developing compounds with fluorescent properties, which can be useful in various scientific applications (Novanna et al., 2020).

properties

IUPAC Name

2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O/c17-11-5-7-12(8-6-11)19-16(21)13-9-10-3-1-2-4-14(10)20-15(13)18/h1-9H,(H2,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPILZFUGFHJNCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)N)C(=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601221853
Record name 3-Quinolinecarboxamide, 2-amino-N-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601221853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide

CAS RN

524036-16-6
Record name 3-Quinolinecarboxamide, 2-amino-N-(4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524036-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Quinolinecarboxamide, 2-amino-N-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601221853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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